Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate
Description
Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound featuring a fused bicyclic core of imidazole and pyrimidine, with an ethyl carboxylate substituent at the 8-position. Its molecular formula is C₉H₉N₃O₂ (molecular weight: 191.19 g/mol), and it is recognized by CAS numbers 1909309-42-7 (lithium salt) and 1250998-26-5 (chloro-substituted derivative). The compound is synthesized via cyclization reactions, as exemplified by the preparation of related imidazo[1,5-a]pyridine derivatives through one-pot reactions between aromatic ketones and aldehydes.
This compound serves as a versatile building block in pharmaceutical and material science research. Its applications include:
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyrimidine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAACGYHXZZHSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway:
- Starting with N-acylaminomethylpyrimidine compounds (II), cyclization is induced using condensing agents like phosphorus trichloride, phosphorus pentachloride, or phosphoryl chloride.
- The process involves converting the N-acylaminomethylpyrimidine into the imidazo[1,5-a]pyrimidine core (III) via intramolecular cyclization facilitated by these reagents.
- Further halogenation or oxidation steps can modify the core structure, leading to derivatives such as the ethyl ester.
Reaction Conditions:
| Step | Reagents | Temperature | Duration | Notes |
|---|---|---|---|---|
| Cyclization | Phosphorus halides (e.g., PCl₃, PCl₅) | Reflux | Several hours | Promotes ring closure |
| Halogenation | N-bromosuccinimide or N-chlorosuccinimide | Room temperature | Variable | For selective halogenation |
| Oxidation | Standard oxidants | As needed | - | Converts thio groups to sulfinyl/sulfonyl |
Research Findings:
- The process effectively yields imidazo[1,5-a]pyrimidine derivatives with high purity.
- Halogenation and oxidation steps allow for further functionalization, including the formation of ethyl esters.
Direct Synthesis from 2-Aminopyrimidine Derivatives
Another approach involves the cyclization of 2-aminopyrimidine derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Methodology:
- Condensation of 2-aminopyrimidine with formic acid and acetic anhydride at elevated temperatures (around 60°C) facilitates cyclization.
- Subsequent reaction with ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride under controlled conditions yields the ethyl ester.
Reaction Conditions:
| Step | Reagents | Temperature | Duration | Notes |
|---|---|---|---|---|
| Cyclization | Acetic anhydride, formic acid | 60°C | 2 hours | Forms the imidazo core |
| Coupling | Ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl | 20–35°C | 4 hours | Final ester formation |
Research Findings:
- The process yields the target compound with a reported yield of approximately 56%.
- The reaction involves initial formation of formic-acetic anhydride, followed by coupling with the aminomethylpyridine derivative.
Cyclization via In Situ Generation of Imidazol-4(5)-amine
Recent advances have demonstrated the synthesis of imidazo[1,5-a]pyrimidine derivatives through cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives.
Methodology:
- Generation of 1H-imidazol-4(5)-amine in situ followed by cyclization with suitable diketones.
- Acidic conditions favor the formation of the imidazo[1,5-a]pyrimidine core.
- This method allows for the synthesis of various derivatives, including ethyl esters, by modifying the diketone or aldehyde used.
Research Findings:
- The approach provides a versatile route to diverse imidazo[1,5-a]pyrimidine derivatives.
- It enables regioselective synthesis and the formation of regioisomers when using asymmetrical diketones.
Key Intermediates and Reagents
| Intermediate | Reagents | Conditions | Role |
|---|---|---|---|
| N-acylaminomethylpyrimidine | Pyrimidine derivatives with amino and acyl groups | Condensing agents (PCl₃, PCl₅) | Core precursor for cyclization |
| 1H-imidazol-4(5)-amine | In situ generated | Acidic conditions | Cyclization intermediate |
| Ethyl 2-(aminomethyl)-3-pyridinecarboxylate | Ethyl ester derivatives | Room temperature | Coupling partner for ester formation |
Summary of Reaction Conditions and Yields
| Method | Key Reagents | Typical Temperature | Typical Yield | Remarks |
|---|---|---|---|---|
| Cyclization of N-acylaminomethylpyrimidines | Phosphorus halides | Reflux (~100°C) | 60–80% | Efficient ring closure |
| Condensation with 2-aminopyrimidine derivatives | Acetic anhydride, formic acid | 60°C | ~56% | Suitable for large-scale synthesis |
| Cyclization of imidazol-4(5)-amine | 1,3-diketones | Acidic conditions | Variable | Versatile for derivative synthesis |
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Biological Activities
Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate exhibits a range of biological activities that make it a subject of interest in pharmacological research. The following table summarizes its key biological activities and their implications:
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Inhibits cancer cell proliferation and induces apoptosis through caspase activation pathways. |
| Antiviral Properties | Exhibits inhibitory effects against various viral strains, potentially useful in antiviral drug development. |
| Enzyme Inhibition | Specifically inhibits heparanase-1, which is linked to tumor progression and metastasis. |
| Neuroprotective Effects | Investigated for its potential to protect neurons from damage and reduce neuroinflammation. |
Medicinal Chemistry
This compound is being explored for its therapeutic potential in treating various medical disorders:
- Anticancer Research : Studies have demonstrated the compound's efficacy in inhibiting the growth of several cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
- Antiviral Development : Research indicates that derivatives of this compound can act against viral infections by targeting viral replication mechanisms .
Neurological Studies
The compound has been investigated for neuroprotective properties, with studies showing promise in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Its ability to inhibit neuroinflammation is particularly noteworthy .
Material Science
In addition to biological applications, this compound is utilized in the synthesis of novel materials due to its unique chemical structure, which allows for modifications that enhance material properties .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal reported that this compound derivatives significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Case Study 2: Neuroprotective Properties
Research demonstrated that this compound could reduce neuroinflammatory markers in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Case Study 3: Antiviral Activity
A recent investigation found that this compound exhibited potent antiviral activity against influenza virus strains, highlighting its role as a potential lead compound for antiviral drug development .
Mechanism of Action
The mechanism of action of ethyl imidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing its inhibitory effects on neurotransmission. As a kinase inhibitor, it interferes with the signaling pathways mediated by p38 mitogen-activated protein kinase, thereby modulating inflammatory responses .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Core Heterocycle Variations
- Pyrimidine vs. Pyridine : The pyrimidine core in the target compound introduces an additional nitrogen atom compared to the pyridine analog (C₁₀H₁₀N₂O₂). This enhances hydrogen-bonding capacity and aromatic stability, making the pyrimidine derivative more suitable for drug design.
- Substituent Effects :
- Methyl Groups (C₁₁H₁₃N₃O₂) : Increase lipophilicity (logP ~2.5), improving membrane permeability for CNS-targeting therapeutics.
- Chlorine (C₉H₈ClN₃O₂) : Enhances electrophilicity, facilitating cross-coupling reactions in material science applications.
- Hydroxy Group (C₁₀H₁₂N₂O₃) : Improves aqueous solubility but reduces thermal stability due to hydrogen bonding with solvents.
Research Findings and Data Highlights
Biological Activity
Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
This compound features a fused imidazole and pyrimidine ring structure, which is significant for its biological interactions. The compound can be synthesized through cyclization reactions involving 1H-imidazol-4(5)-amine and various diketones or malondialdehyde derivatives in the presence of trifluoroacetic acid (TFA) .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- GABA Receptor Agonism : The compound acts as a non-benzodiazepine agonist for GABA receptors, enhancing inhibitory neurotransmission. This mechanism suggests potential applications in treating anxiety disorders and other neurological conditions.
- Kinase Inhibition : It has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. This inhibition indicates its potential use in managing inflammatory diseases such as rheumatoid arthritis .
Biological Activity and Therapeutic Potential
Recent studies have highlighted the compound's promising pharmacological properties:
- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its structure allows for interaction with bacterial enzymes, disrupting their function .
- Anticancer Properties : Research indicates that derivatives of imidazo[1,5-a]pyrimidines exhibit significant cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various tumors .
Table 1: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate and its derivatives?
The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, a key step may involve condensation of 2-aminopyrimidine derivatives with α-haloketones or aldehydes under reflux in ethanol, followed by esterification. Deprotection steps (e.g., removal of triisopropylsilyl groups) can be achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at low temperatures (-20°C), as demonstrated in analogous imidazodiazepine syntheses . Reaction monitoring via TLC with triethylamine/ethyl acetate eluent ensures progress tracking .
Basic: How is structural characterization of this compound validated in academic research?
X-ray crystallography is the gold standard for confirming molecular geometry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 8.189 Å, b = 15.821 Å, c = 11.884 Å, β = 105.38°) have been reported for structurally similar imidazo-pyridine derivatives . Complementary techniques include:
- FT-IR : Verification of ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending.
- 1H/13C NMR : Assignment of methylene protons (δ 4.2–4.5 ppm for ethyl ester) and quaternary carbons.
- High-resolution mass spectrometry (HRMS) : Confirmation of molecular ion peaks .
Advanced: What strategies optimize selectivity for GABAA receptor subtypes in derivatives of this compound?
Substituent engineering at the C8 position significantly impacts receptor subtype selectivity. For instance:
- Ethynyl groups at C8 enhance α5-subunit selectivity, as seen in (R)-8-ethynyl derivatives binding preferentially to α5-containing GABAA receptors (Ki < 10 nM vs. >100 nM for α1/α2 subtypes) .
- Fluorine substitution at C8 (e.g., flumazenil analogs) improves binding to α1/α3 subunits, validated via competitive radioligand assays using [<sup>3</sup>H]flumazenil . Computational docking studies (e.g., Glide SP scoring) further guide rational design by predicting interactions with receptor hydrophobic pockets .
Advanced: How are radiofluorinated derivatives synthesized for positron emission tomography (PET) imaging?
Copper-mediated late-stage radiofluorination is a key method. A stannyl precursor (e.g., Ethyl 5-methyl-6-oxo-8-(tributylstannyl)-imidazo[1,5-a]diazepine-3-carboxylate) reacts with [<sup>18</sup>F]KF in the presence of Cu(OTf)2 and pyridazine ligands at 100°C for 10 minutes. Purification via HPLC (C18 column, acetonitrile/water) achieves radiochemical yields >80% and molar activities >50 GBq/μmol .
Basic: What analytical techniques ensure purity and stability during storage?
- HPLC : Reverse-phase methods (e.g., 0.1% TFA in water/acetonitrile gradients) resolve degradation products like hydroxylated by-products (retention time shifts from 8.2 to 6.5 min) .
- TLC : Ethyl acetate/hexane (3:7) with UV visualization detects impurities at Rf < 0.3.
- Stability studies : Accelerated degradation under heat (40°C) and light exposure identifies susceptibility to hydrolysis, necessitating storage at -20°C under argon .
Advanced: How do structural modifications influence tyrosine kinase inhibition in cancer research?
Imidazo[1,5-a]pyrimidine derivatives act as ATP-competitive kinase inhibitors. For example:
- C8 trifluoromethyl groups enhance hydrophobic interactions with kinase pockets (IC50 = 12 nM vs. EGFR).
- Ester-to-amide conversion at the C3 position improves solubility and bioavailability (logP reduction from 3.2 to 1.8) . Kinase profiling using Eurofins’ KinaseScan® identifies off-target effects, guiding selectivity optimization .
Basic: What safety precautions are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of fine powders (P210: Avoid heat/sparks).
- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal contact (P102: Keep from children).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P201: Obtain specialized instructions) .
Advanced: What in vivo pharmacokinetic challenges exist for this compound class?
- Rapid ester hydrolysis : Plasma esterases convert ethyl esters to carboxylic acids (t1/2 < 30 min in rodents), necessitating prodrug strategies .
- Blood-brain barrier (BBB) penetration : LogD values >2.0 (calculated via Schrodinger’s QikProp) correlate with CNS availability, as validated in flumazenil PET studies .
Advanced: How are computational methods used to resolve contradictory binding data?
Molecular dynamics simulations (e.g., AMBER force field) reconcile discrepancies between in vitro and cellular assays. For example, protonation state changes in lysine-rich kinase domains (pH 7.4 vs. 6.5) alter binding free energies (ΔG = ±2 kcal/mol), explaining assay variability .
Basic: What scalable purification methods are recommended for industrial-academic collaborations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
